Pigment red 22
Overview
Description
Pigment Red 22 is a synthetic organic pigment known for its vibrant yellowish-red hue. It is widely used in various industries, including textiles, printing, and coatings, due to its excellent tinctorial strength and resistance to soap and alkali . This pigment is particularly valued in applications where high color strength and stability are required.
Scientific Research Applications
Pigment Red 22 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques to study the properties of azo compounds.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color strength and stability
Future Directions
Mechanism of Action
Target of Action
BRILLIANTFATSCARLET, also known as Pigment Red 22, is primarily used as a coloring agent . It is widely used in the formulation of various products such as cleansing products, makeup, moisturizers, night skin care products , textile printing, water-based inks, solvent-based inks, self-drying inks, and latex paints . Therefore, its primary targets are the materials it is intended to color.
Mode of Action
The mode of action of this compound is based on its ability to impart color to the materials it is applied to. It is a naphthol derivative that provides a red color . The compound interacts with the material, adhering to the surface to provide the desired color. In the case of tattoo ink, for example, the pigment is injected into the dermis, where it remains to provide long-lasting color .
Biochemical Pathways
It’s worth noting that the reduction of dithionite in this compound produces 2,4-toluylenediamine, a highly toxic compound .
Pharmacokinetics
When used as a tattoo ink, the pigment is permanently deposited into the dermis, where it remains stable over time .
Result of Action
The primary result of this compound’s action is the imparting of a red color to the material it is applied to. This can range from a visible change in color in the case of textiles, inks, and paints, to a more subtle effect when used in skincare and makeup products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the pigment can be affected by exposure to sunlight, heat, and pH. Furthermore, the efficacy of the pigment can be influenced by the material it is applied to, with different materials interacting with the pigment in different ways .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve various biochemical reactions
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these findings and to understand the exact mechanisms through which “BRILLIANTFATSCARLET” exerts these effects.
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on the stability, degradation, and long-term effects on cellular function of this compound in in vitro or in vivo studies are limited
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking
Preparation Methods
Synthetic Routes and Reaction Conditions: Pigment Red 22 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired pigment.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a coupling component under acidic conditions. The resulting pigment is filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pigment Red 22 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the chromophore structure, affecting the pigment’s hue.
Substitution: Substitution reactions can introduce different functional groups, modifying the pigment’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines or other reduced species .
Comparison with Similar Compounds
Pigment Red 22 can be compared with other similar azo pigments, such as Pigment Red 9 and Pigment Red 146. While all these pigments share the azo chromophore, they differ in their specific structures and properties:
Pigment Red 9: Known for its bluish-red hue, it has different solubility and stability characteristics compared to this compound.
Pigment Red 146: Exhibits a bluish-red color and is used in different applications due to its unique solvent resistance and heat stability.
This compound stands out due to its yellowish-red hue and high tinctorial strength, making it particularly suitable for applications requiring vibrant and stable colors .
Properties
IUPAC Name |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-15-11-12-18(28(31)32)14-21(15)26-27-22-19-10-6-5-7-16(19)13-20(23(22)29)24(30)25-17-8-3-2-4-9-17/h2-14,29H,1H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMEPHFXJHGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052329 | |
Record name | C.I. Pigment Red 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6448-95-9 | |
Record name | Pigment Red 22 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6448-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment red 22 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT RED 22 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81W2C75HEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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